molecular formula C13H19NO B134184 3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)phenol CAS No. 145678-87-1

3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)phenol

Cat. No.: B134184
CAS No.: 145678-87-1
M. Wt: 205.30 g/mol
InChI Key: HXZDAOSDNCHKFE-GWCFXTLKSA-N
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Description

3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)phenol is a chemical compound that features a piperidine ring substituted with two methyl groups and a phenol group

Scientific Research Applications

3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)phenol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including as a precursor for drug development.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its interactions with biological systems and potential as a bioactive compound.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)phenol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the Phenol Group: The phenol group is introduced through a substitution reaction, often involving a phenol derivative and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: Reduction reactions can modify the piperidine ring or the phenol group.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction may produce various reduced forms of the compound.

Mechanism of Action

The mechanism of action of 3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)phenol involves its interaction with specific molecular targets. The phenol group can engage in hydrogen bonding and other interactions with biological molecules, while the piperidine ring may interact with receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)ethanol: Similar structure but with an ethanol group instead of a phenol group.

    3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)methanol: Contains a methanol group instead of a phenol group.

    3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)aniline: Features an aniline group instead of a phenol group.

Uniqueness

The presence of the phenol group in 3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)phenol imparts unique chemical properties, such as increased acidity and the ability to participate in specific types of chemical reactions (e.g., electrophilic aromatic substitution). This makes it distinct from its analogs with different functional groups.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)phenol involves the reaction of 3,4-dimethyl-4-(3-pyridyl)butan-2-one with sodium borohydride followed by the reaction with 4-hydroxybenzaldehyde in the presence of acetic acid.", "Starting Materials": [ "3,4-dimethyl-4-(3-pyridyl)butan-2-one", "Sodium borohydride", "4-hydroxybenzaldehyde", "Acetic acid" ], "Reaction": [ "Step 1: Reduction of 3,4-dimethyl-4-(3-pyridyl)butan-2-one with sodium borohydride in ethanol to obtain 3,4-dimethylpiperidine.", "Step 2: Condensation of 3,4-dimethylpiperidine with 4-hydroxybenzaldehyde in the presence of acetic acid to obtain 3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)phenol." ] }

CAS No.

145678-87-1

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-[(3R,4S)-3,4-dimethylpiperidin-4-yl]phenol

InChI

InChI=1S/C13H19NO/c1-10-9-14-7-6-13(10,2)11-4-3-5-12(15)8-11/h3-5,8,10,14-15H,6-7,9H2,1-2H3/t10-,13-/m0/s1

InChI Key

HXZDAOSDNCHKFE-GWCFXTLKSA-N

Isomeric SMILES

C[C@H]1CNCC[C@]1(C)C2=CC(=CC=C2)O

SMILES

CC1CNCCC1(C)C2=CC(=CC=C2)O

Canonical SMILES

CC1CNCCC1(C)C2=CC(=CC=C2)O

Origin of Product

United States

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